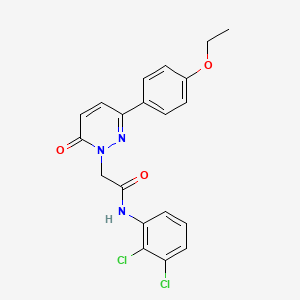
N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, also known as DPA-714, is a novel ligand that selectively binds to the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in many physiological processes, including cholesterol transport, steroid synthesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
Antimicrobial Activity
Research has shown that certain acetamide derivatives, including compounds structurally related to N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, possess antimicrobial properties. For instance, studies have synthesized novel thiazolidinone and acetidinone derivatives, exhibiting antimicrobial activity against various microorganisms (Mistry, Desai, & Intwala, 2009). Similarly, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized, characterized, and evaluated for their antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Photovoltaic and Optical Applications
Compounds with a structural resemblance to N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide have been studied for their potential use in photovoltaic cells. A study on bioactive benzothiazolinone acetamide analogs revealed their capacity as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency and potential in photo-voltaic applications (Mary et al., 2020).
Antinociceptive Activity
Research on pyridazinone derivatives, which are structurally related to the compound , has indicated significant antinociceptive activity. One study synthesized new pyridazinone derivatives and assessed their antinociceptive effect, finding some of these compounds to be more potent than aspirin in alleviating pain (Doğruer, Şahin, Ünlü, & Ito, 2000).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and vibrational spectroscopic studies have been conducted on related compounds, providing insights into their molecular structures, electronic properties, and potential reactivity towards electrophilic and nucleophilic attacks. For instance, a study conducted detailed vibrational assignments and quantum chemical calculations on dichloro-N-phenyl acetamide derivatives (Choudhary, Agarwal, Gupta, & Tandon, 2014).
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c1-2-28-14-8-6-13(7-9-14)16-10-11-19(27)25(24-16)12-18(26)23-17-5-3-4-15(21)20(17)22/h3-11H,2,12H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUZNEXVCZFWLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

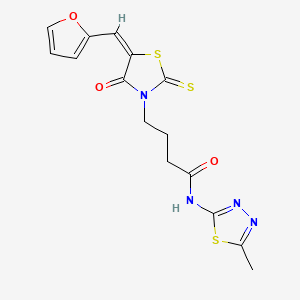
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2377444.png)
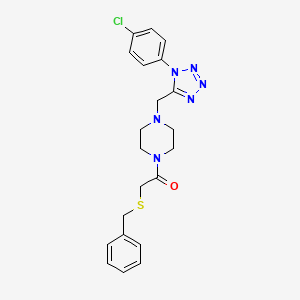
![N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide](/img/structure/B2377448.png)
amino}cyclobutan-1-ol](/img/structure/B2377449.png)


![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)
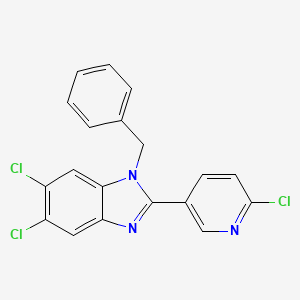
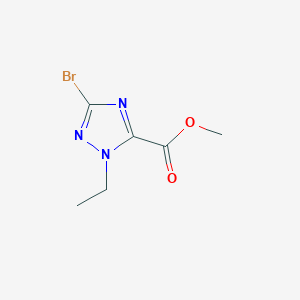
![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)


![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)